

# 11S(12R)-EET mechanism of action in endothelial cells

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## Compound of Interest

Compound Name: 11S(12R)-EET

Cat. No.: B175566

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An In-Depth Technical Guide on the Mechanism of Action of 11,12-EET in Endothelial Cells

## Abstract

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 11,12-EET has been extensively studied for its potent effects on the vascular endothelium. This technical guide delineates the intricate mechanism of action of 11,12-EET in endothelial cells, focusing on its signaling pathways, receptor interactions, and downstream physiological effects. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and drug discovery.

## Introduction

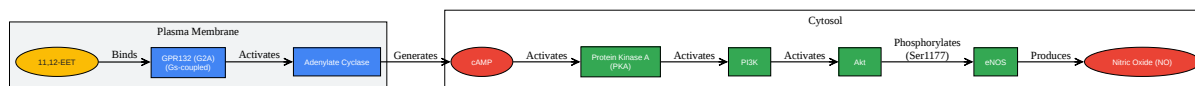
Endothelial cells form the inner lining of blood vessels and play a crucial role in regulating vascular tone, inflammation, and angiogenesis. The endothelium produces a variety of signaling molecules, including nitric oxide (NO) and prostacyclin, which are critical for maintaining cardiovascular homeostasis. 11,12-EET has emerged as a key endogenous mediator that contributes to endothelial function and cardiovascular protection. Its actions are primarily mediated through the activation of specific signaling cascades that lead to vasodilation, anti-inflammation, and pro-angiogenic effects.

# Signaling Pathways of 11,12-EET in Endothelial Cells

The biological effects of 11,12-EET in endothelial cells are initiated by its interaction with cell surface receptors and subsequent activation of downstream signaling pathways. While a specific high-affinity receptor for 11,12-EET has remained elusive for some time, recent evidence points towards the G-protein coupled receptor GPR132 (also known as G2A) as a potential candidate. The activation of these pathways ultimately leads to the production of second messengers and the modulation of ion channel activity.

## G-Protein Coupled Receptor (GPCR) Signaling

The primary mechanism of 11,12-EET action involves the activation of a Gs alpha subunit-coupled receptor. This initiates a cascade of events, as depicted in the signaling pathway diagram below.



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Caption: 11,12-EET activates a Gs-coupled receptor, leading to cAMP production and subsequent PKA-mediated activation of the PI3K/Akt pathway, culminating in eNOS phosphorylation and NO production.

## Calcium Signaling and BKCa Channel Activation

In addition to the Gs-mediated pathway, 11,12-EET can also induce vasodilation through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, a process initiated in the endothelium. This involves an increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ) in endothelial cells.

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